![molecular formula C21H25N3O5S B4734283 2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4734283.png)
2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide
Overview
Description
2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is commonly referred to as MRS 2578 and is a selective antagonist of the P2Y1 receptor, which is a member of the purinergic receptor family. In
Mechanism of Action
MRS 2578 acts as a competitive antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). By binding to the P2Y1 receptor, MRS 2578 prevents the activation of downstream signaling pathways, resulting in the inhibition of platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release.
Biochemical and Physiological Effects:
MRS 2578 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MRS 2578 inhibits ADP-induced platelet aggregation and calcium mobilization in rat aortic smooth muscle cells. In vivo studies have shown that MRS 2578 reduces infarct size and improves neurological outcomes in a rat model of stroke. MRS 2578 has also been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y1 receptor.
Advantages and Limitations for Lab Experiments
MRS 2578 has several advantages for lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which makes it an ideal tool for studying the role of this receptor in various biological processes. MRS 2578 is also stable and can be easily synthesized in large quantities. However, there are some limitations to using MRS 2578 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effectiveness. MRS 2578 also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MRS 2578. One area of interest is the role of P2Y1 receptors in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. MRS 2578 has been shown to reduce cognitive deficits in animal models of these diseases, suggesting that P2Y1 receptor antagonists may have therapeutic potential. Another area of interest is the role of P2Y1 receptors in cancer. MRS 2578 has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting that P2Y1 receptor antagonists may have potential as anticancer agents. Finally, further studies are needed to determine the optimal dosing and administration of MRS 2578 in various experimental settings.
Scientific Research Applications
MRS 2578 has been extensively studied for its potential applications in various biological studies. It has been shown to be a potent and selective antagonist of the P2Y1 receptor, which plays a crucial role in several physiological processes such as platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS 2578 has been used to study the role of P2Y1 receptors in several diseases such as stroke, neurodegenerative disorders, and cancer.
properties
IUPAC Name |
2-methoxy-N-methyl-5-[[2-(piperidine-1-carbonyl)phenyl]sulfamoyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-22-20(25)17-14-15(10-11-19(17)29-2)30(27,28)23-18-9-5-4-8-16(18)21(26)24-12-6-3-7-13-24/h4-5,8-11,14,23H,3,6-7,12-13H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXYZVUHIQHKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-5-{[2-(piperidin-1-ylcarbonyl)phenyl]sulfamoyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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